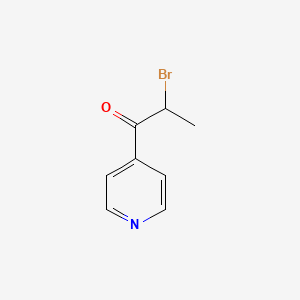

2-Bromo-1-(pyridin-4-yl)propan-1-one

Descripción

2-Bromo-1-(pyridin-4-yl)propan-1-one is a brominated ketone derivative featuring a pyridine ring at the 1-position. The pyridinyl group introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity patterns.

Propiedades

Número CAS |

780692-61-7 |

|---|---|

Fórmula molecular |

C8H8BrNO |

Peso molecular |

214.06 g/mol |

Nombre IUPAC |

2-bromo-1-pyridin-4-ylpropan-1-one |

InChI |

InChI=1S/C8H8BrNO/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6H,1H3 |

Clave InChI |

UWDCEYSNRXCWRO-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=NC=C1)Br |

SMILES canónico |

CC(C(=O)C1=CC=NC=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Bromo-1-(4-Chlorophenyl)propan-1-one (CAS 877-37-2)

- Structure : Features a 4-chlorophenyl group instead of pyridinyl.

- Properties : White crystalline powder with ≥98% purity . The chloro group is electron-withdrawing but less polarizable than pyridine’s nitrogen.

- Applications : Intermediate in synthesizing Levosimendan, a cardiovascular drug .

- Key Difference : Chlorophenyl derivatives are often used in pharmaceuticals, whereas pyridinyl analogs may prioritize heterocyclic synthesis.

2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 21086-33-9)

- Structure : 4-methoxyphenyl substituent.

- Properties : Methoxy’s electron-donating resonance stabilizes the ketone, reducing electrophilicity compared to pyridinyl derivatives .

- Applications : Intermediate in multicomponent reactions for bioactive molecules (e.g., hyaluronidase inhibitors) .

2-Bromo-1-(3-Chlorophenyl)propan-1-one

- Structure : 3-chlorophenyl group.

- Applications : Key precursor for antidepressants like bupropion . The meta-substitution alters steric and electronic effects compared to para-substituted analogs.

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

- Structure : Dichlorophenyl group increases lipophilicity.

2-Bromo-1-(4-fluorophenyl)propan-1-one

- Structure : 4-fluorophenyl substituent.

- Properties: Melting point 45–50°C; soluble in ethanol and chloroform . Fluorine’s electronegativity may enhance oxidative stability compared to pyridinyl derivatives.

Pyridine-Containing Analogs

2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (CAS 5349-17-7)

- Structure : Ethane backbone (shorter chain) with hydrobromide salt.

- Applications: Synthesis of pyridines, quinolines, and catalysts . The hydrobromide improves solubility in polar solvents, unlike the neutral propanone derivative.

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS 1425045-05-1)

Data Table: Key Properties of Selected Compounds

Key Research Findings

Electronic Effects : Pyridinyl and chlorophenyl groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic substitution. Methoxy groups reduce reactivity via resonance donation .

Pharmaceutical Relevance : Chlorophenyl and fluorophenyl derivatives are prioritized in drug synthesis (e.g., bupropion, Levosimendan) , while pyridinyl analogs are versatile in heterocycle construction .

Solubility Trends : Hydrobromide salts (e.g., CAS 5349-17-7) improve aqueous solubility, critical for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.